(2E)-2-isocyanatobut-2-ene

Description

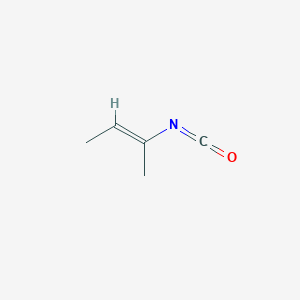

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NO |

|---|---|

Molecular Weight |

97.12 g/mol |

IUPAC Name |

(E)-2-isocyanatobut-2-ene |

InChI |

InChI=1S/C5H7NO/c1-3-5(2)6-4-7/h3H,1-2H3/b5-3+ |

InChI Key |

BXRMCPOODKVANF-HWKANZROSA-N |

Isomeric SMILES |

C/C=C(\C)/N=C=O |

Canonical SMILES |

CC=C(C)N=C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 2e 2 Isocyanatobut 2 Ene

Stereoselective Synthesis of (2E)-2-isocyanatobut-2-ene via Strategic Routes

The creation of the specific (E)-isomer of 2-isocyanatobut-2-ene necessitates stereoselective synthetic methods. The choice of strategy is critical for controlling the geometry of the double bond while introducing the highly reactive isocyanate functionality.

Transition-metal catalysis provides a powerful platform for the formation of carbon-nitrogen bonds and has been explored for isocyanate synthesis. nih.govgfzxb.org Palladium and nickel complexes, in particular, are effective in catalyzing cross-coupling reactions that could be adapted for the synthesis of vinyl isocyanates. nih.govub.edu A hypothetical route to this compound could involve the palladium-catalyzed coupling of a precursor like (2E)-2-halobut-2-ene with a source of the isocyanate group. The stereochemical integrity of the double bond is often preserved in such coupling reactions, making it a viable strategy for obtaining the desired (E)-isomer.

Another approach involves the metal-catalyzed rearrangement of suitable precursors. For instance, the Curtius rearrangement, which converts a carboxylic acid to an isocyanate via an acyl azide (B81097) intermediate, can be facilitated by various reagents. nih.govorganic-chemistry.org A strategy for this compound could begin with (2E)-but-2-enoic acid. Conversion to the corresponding acyl azide followed by a thermally or photochemically induced rearrangement would yield the target isocyanate, preserving the double bond's configuration.

The choice of ligand in metal-catalyzed systems is paramount for controlling reactivity and selectivity. nih.gov Chelating ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), have been shown to reduce side reactions like β-hydrogen elimination in related amination reactions, which would be crucial for maximizing the yield of the desired vinyl isocyanate. nih.gov

Phosgene-free methods for isocyanate synthesis are of significant interest due to the high toxicity of phosgene (B1210022). google.com Photochemical and electrochemical routes offer innovative and safer alternatives by generating reactive intermediates in situ. nih.govacs.org

Photochemical Synthesis: A notable photochemical method involves the in-situ generation of phosgene (COCl₂) from chloroform (B151607) (CHCl₃) and oxygen under UV irradiation. nih.govacs.org This generated phosgene can then react with a primary amine precursor to yield the corresponding isocyanate. The reaction can be performed in two steps: first, the photochemical conversion of CHCl₃ to COCl₂ at low temperatures, followed by the addition of the amine. nih.gov This method avoids the direct handling of toxic phosgene gas and could be applied to the synthesis of this compound by using (2E)-but-2-en-2-amine as the starting material.

| Parameter | Condition | Source |

| Reagents | Chloroform (CHCl₃), Oxygen (O₂), Primary Amine | nih.govacs.org |

| Irradiation | UV light (e.g., from a low-pressure mercury lamp) | nih.gov |

| Temperature | Step 1 (Phosgenation): 0 °C; Step 2 (Amination): 0-60 °C | nih.govacs.org |

| Key Advantage | In-situ generation of phosgene, avoiding handling of the toxic gas. | nih.gov |

Electrochemical Synthesis: Electrosynthesis offers another phosgene-free route to isocyanates. One such method is the anodic oxidation of oxamic acids, which generates an isocyanate intermediate through in-situ anodic decarboxylation. acs.org This process can be conducted without a supporting electrolyte and is applicable to a range of substrates. To synthesize this compound, a precursor such as N-((2E)-but-2-en-2-yl)oxamic acid could be subjected to electrochemical oxidation, leading to the formation of the target isocyanate. This method has been successfully implemented in continuous flow cells, allowing for scalability. acs.org

Investigation of Reaction Mechanisms in this compound Formation

Understanding the reaction mechanism is fundamental to optimizing synthetic routes and controlling product formation. This involves identifying key intermediates, mapping transition states, and validating the proposed pathways through spectroscopic and computational methods.

The mechanism of formation for this compound is intrinsically linked to the chosen synthetic route.

In Rearrangement Reactions: For a Curtius-type rearrangement starting from an acyl azide, the key intermediates are the acyl azide itself and a highly reactive nitrene, which rearranges to form the stable isocyanate. nih.gov

In Elimination Reactions: If the synthesis proceeds via an elimination reaction to form the double bond, the transition state geometry is critical for stereoselectivity. An E2 (bimolecular elimination) mechanism, for example, requires an anti-periplanar arrangement of the hydrogen atom and the leaving group. libretexts.orgyoutube.com This specific spatial arrangement in the transition state directly leads to the formation of the more stable trans (E)-alkene, which is a key principle for ensuring the desired stereochemistry of this compound. iitk.ac.in

In Metal-Catalyzed Reactions: The mechanism typically involves a catalytic cycle with distinct steps. For palladium-catalyzed C-N bond formation, the cycle often includes the oxidative addition of an aryl or vinyl halide to the Pd(0) complex, followed by coordination of the nitrogen source and subsequent reductive elimination to form the final product and regenerate the Pd(0) catalyst. nih.gov The key intermediates are organometallic species such as four-coordinate, 16-electron amido aryl complexes. nih.gov

Real-time monitoring of chemical reactions provides invaluable insight into reaction kinetics, the formation of intermediates, and endpoint determination. In-situ infrared (IR) spectroscopy is a particularly powerful tool for studying isocyanate synthesis. mt.com

The isocyanate group (–N=C=O) has a strong, characteristic absorption band in the mid-IR region, typically appearing between 2250 and 2275 cm⁻¹. researchgate.netresearchgate.net This distinct peak allows for the direct and continuous monitoring of the formation of this compound in the reaction mixture. Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy enable the collection of spectra directly from the reaction vessel under actual process conditions. mt.comscholaris.ca By tracking the intensity of the isocyanate peak over time, researchers can determine reaction rates, identify the presence of transient intermediates, and confirm reaction completion. mt.com

| Spectroscopic Technique | Application in Isocyanate Synthesis | Key Observable Feature | Source |

| In-situ FTIR (e.g., ReactIR) | Real-time monitoring of reaction progress, kinetics, and endpoint. | Appearance and growth of the N=C=O stretching band (~2275 cm⁻¹). | mt.comscholaris.ca |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation of reactants, intermediates, and final products. | Chemical shifts characteristic of the vinyl and isocyanate groups. | nih.gov |

| Mass Spectrometry (MS) | Identification of products and intermediates based on mass-to-charge ratio. | Molecular ion peak corresponding to the target isocyanate. | nih.gov |

Computational chemistry, particularly Density Functional Theory (DFT), serves as a crucial tool for validating mechanistic hypotheses derived from experimental observations. DFT calculations can be used to model the potential energy surface of a reaction, allowing for the determination of the structures and energies of reactants, intermediates, transition states, and products. researchgate.net

For the synthesis of this compound, computational studies could:

Validate Stereochemical Outcomes: By calculating the activation energies for the transition states leading to the (E) and (Z) isomers in an elimination or rearrangement reaction, DFT can predict and rationalize the observed stereoselectivity. researchgate.net The lower energy pathway would correspond to the major product formed.

Elucidate Catalytic Cycles: In metal-catalyzed reactions, computational modeling can map out the entire catalytic cycle, providing energy profiles for each step, such as oxidative addition and reductive elimination. nih.gov This helps in understanding the rate-determining step and the role of ligands in the catalyst's performance.

Interpret Spectroscopic Data: Anharmonic frequency calculations using DFT can help assign vibrational modes observed in IR spectra, confirming the identity of intermediates and transition states. researchgate.net

By combining experimental monitoring with computational validation, a comprehensive and detailed understanding of the reaction mechanisms for forming this compound can be achieved, paving the way for more rational and efficient synthetic designs.

Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry, particularly atom economy, are central to modern synthetic strategies for isocyanates. nih.gov These principles aim to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. nih.gov For a compound like this compound, moving away from traditional, hazardous methods is a key objective.

The elimination or replacement of volatile organic solvents is a cornerstone of green chemistry. rsc.orgsemanticscholar.org While the direct synthesis of highly reactive isocyanates in aqueous media is challenging due to their propensity to hydrolyze, research into solvent-free and alternative solvent conditions is progressing. wikipedia.orgpreprints.org

Solvent-Free Approaches:

Mechanochemistry, through techniques like ball milling and twin-screw extrusion, offers a promising avenue for solvent-free synthesis. rsc.orgrsc.org These methods use mechanical energy to initiate and sustain chemical reactions between solid reagents. rsc.org This approach not only eliminates the need for solvents but can also lead to unique reactivity and shorter reaction times. rsc.orgrsc.org For the synthesis of this compound, a hypothetical solvent-free approach could involve the mechanochemical activation of a suitable precursor, such as a derivative of (2E)-but-2-enoic acid, with a nitrogen source under solvent-free conditions.

Aqueous Reaction Conditions:

While the synthesis of isocyanates in water is generally avoided, the synthesis of their derivatives, such as ureas, has been demonstrated in aqueous media. nih.gov This highlights the potential for developing integrated "on-water" processes where an isocyanate is generated and immediately reacted in a one-pot synthesis, minimizing the handling of the hazardous intermediate.

Interactive Data Table: Illustrative Solvent-Free Reactions for Precursor Synthesis

Below is a table showcasing examples of solvent-free reactions that could be adapted for the synthesis of precursors to this compound.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Knoevenagel Condensation | Glyceraldehyde acetonide, Ethyl acetoacetate | Basic Zeolites | α,β-unsaturated carbonyl | High | scielo.brresearchgate.net |

| Aldol Reaction | Various aldehydes and ketones | Twin-Screw Extrusion | α,β-unsaturated carbonyl | N/A | rsc.org |

| Imine Formation | Various aldehydes and amines | Twin-Screw Extrusion | Imine | N/A | rsc.org |

The traditional synthesis of isocyanates involves highly toxic phosgene. google.com Modern, sustainable methods focus on phosgene-free routes, which are not only safer but also align with the principles of green chemistry. google.comcas.cnresearchgate.net

The Curtius Rearrangement:

A prominent phosgene-free method for converting carboxylic acids into isocyanates is the Curtius rearrangement. wikipedia.orgnih.govnumberanalytics.commasterorganicchemistry.com This reaction proceeds through an acyl azide intermediate, which then rearranges to the isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov The precursor for this compound via this route would be (2E)-but-2-enoic acid (also known as crotonic acid).

The classical Curtius rearrangement can be made more sustainable by using safer reagents to generate the acyl azide in situ. Diphenylphosphoryl azide (DPPA) is a widely used reagent for the one-pot conversion of carboxylic acids to isocyanates under mild conditions. chemicalbook.comresearchgate.netresearchgate.netresearchgate.netacs.org This method avoids the isolation of the potentially explosive acyl azide. chemicalbook.com The reaction is often carried out in the presence of a non-nucleophilic base and can be adapted for a wide range of carboxylic acids. The reaction is believed to proceed through a concerted mechanism, which contributes to its high efficiency. wikipedia.orgnih.gov

The Schmidt and Lossen Rearrangements:

The Schmidt reaction offers another route from carboxylic acids to isocyanates using hydrazoic acid in the presence of a strong acid. unacademy.comnumberanalytics.comwikipedia.orglibretexts.orgbyjus.com However, the use of highly toxic and explosive hydrazoic acid makes this method less favorable from a safety perspective compared to the modern variations of the Curtius rearrangement. libretexts.org

The Lossen rearrangement utilizes a hydroxamic acid derivative, which rearranges to an isocyanate. scispace.com Recent developments have shown that this rearrangement can be performed directly from free hydroxamic acids under metal-assisted or base-promoted conditions, offering a potentially greener alternative. scispace.com

Interactive Data Table: Illustrative Phosgene-Free Isocyanate Syntheses via Curtius Rearrangement

The following table provides examples of the Curtius rearrangement for the synthesis of various isocyanates from carboxylic acids, illustrating the conditions that could be applied for the synthesis of this compound.

| Carboxylic Acid Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aliphatic Carboxylic Acids | (Boc)₂O, NaN₃, Zn(OTf)₂ | t-BuOH | 40 | High | nih.gov |

| Various Carboxylic Acids | DPPA, Et₃N | Toluene | 80-110 | 60-81.5 | researchgate.netresearchgate.net |

| Cycloprop-1-enoyl Azide | (pre-formed) | N/A | Room Temp | >90 | nih.gov |

| 3,6-dichloropyridazine-4-carboxylic acid | DPPA, Et₃N | Toluene/ACN | 120 | 39 | nih.gov |

Spectroscopic Profile of this compound Remains Elusive

Despite extensive searches of scientific literature and spectral databases, detailed experimental or computational spectroscopic data for the chemical compound this compound is not publicly available. As a result, a comprehensive analysis of its advanced spectroscopic and structural elucidation as requested cannot be provided at this time.

The inquiry for a detailed article focusing on the high-resolution Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and Mass Spectrometry analysis of this compound has highlighted a significant gap in the available chemical data. While general spectroscopic characteristics of isocyanates and alkenes are well-documented, specific data for this particular stereoisomer, including its unique spectral fingerprint, remains uncharacterized in the public domain.

The requested article was to be structured around a detailed outline, including the application of 2D NMR techniques (COSY, HSQC, HMBC, NOESY), analysis of chemical shift anisotropy and coupling constants, characterization of isocyanate and alkene vibrational modes, and the interpretation of mass spectrometry fragmentation pathways. Fulfilling these requirements necessitates access to raw or processed spectral data from experimental measurements or high-fidelity computational models. The absence of such specific information for this compound makes a scientifically accurate and informative discussion impossible.

General knowledge of related compounds, such as vinyl isocyanate, can offer some predictive insights. For instance, one would expect to observe a strong, characteristic asymmetric stretching vibration for the isocyanate group (-N=C=O) in the infrared spectrum, typically in the region of 2250-2280 cm⁻¹. The carbon-carbon double bond of the butene backbone would also exhibit a characteristic stretching mode. In NMR spectroscopy, the protons and carbons near the electron-withdrawing isocyanate group and the double bond would show distinct chemical shifts. Mass spectrometry would likely reveal fragmentation patterns involving the loss of the isocyanate group or cleavage of the alkyl chain.

However, these are generalized predictions and cannot substitute for the specific, high-resolution data required for a detailed structural elucidation as outlined in the initial request. The stereochemistry of the (2E) configuration would introduce specific nuances in the spectroscopic data, particularly in NMR coupling constants and through-space correlations observed in NOESY experiments, which are crucial for unambiguous stereochemical assignment.

Until experimental studies on the synthesis and characterization of this compound are conducted and published, or detailed computational studies are made available, a comprehensive spectroscopic analysis remains beyond reach.

Advanced Spectroscopic and Structural Elucidation of 2e 2 Isocyanatobut 2 Ene

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This accuracy allows for the determination of the elemental composition of a compound by distinguishing between ions with the same nominal mass but different elemental formulas.

For (2E)-2-isocyanatobut-2-ene, with a molecular formula of C₅H₇NO, the theoretical exact mass can be calculated. An HRMS experiment would aim to measure the mass of the molecular ion ([M]⁺˙ or a protonated molecule [M+H]⁺) and compare it to the theoretical value. A close match between the experimental and theoretical mass would confirm the elemental composition.

Hypothetical HRMS Data for this compound:

| Parameter | Expected Value |

| Molecular Formula | C₅H₇NO |

| Theoretical Exact Mass ([M]) | 97.0528 u |

| Theoretical m/z of [M+H]⁺ | 98.0606 u |

Note: This table is illustrative and not based on experimental data.

The lack of published HRMS data for this compound means that its elemental composition has not been experimentally verified and reported in the scientific literature through this method.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller ions. The pattern of this fragmentation provides valuable information about the chemical structure of the original molecule. nih.gov The fragmentation of a molecule is not random and typically occurs at weaker bonds or results in the formation of stable fragment ions. msu.edu

In the case of this compound, an MS/MS experiment would involve the isolation of its molecular ion (e.g., m/z 97) and subsequent collision-induced dissociation. The resulting fragment ions would help to confirm the connectivity of the atoms within the molecule. For instance, the loss of the isocyanate group (-NCO) or fragmentation of the butene chain would produce characteristic signals. The behavior of isomeric alkyl cyanates and isocyanates under electron ionization can be similar, with spectra often differing quantitatively. aip.org

Predicted Major Fragmentation Pathways for this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 97 | 55 | NCO (42 u) | But-2-en-2-yl cation |

| 97 | 82 | CH₃ (15 u) | [M-CH₃]⁺ |

| 55 | 39 | CH₄ (16 u) | Propargyl cation |

Note: This table represents predicted fragmentation based on general principles of mass spectrometry and is not derived from experimental MS/MS data for the specific compound.

Without experimental MS/MS data, the fragmentation behavior of this compound remains theoretical.

X-ray Crystallography of Co-crystals or Derivatives for Definitive Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com To perform this analysis, a single crystal of the compound of interest is required. If the compound itself does not readily form suitable crystals, it can sometimes be co-crystallized with another molecule to form a co-crystal, or a crystalline derivative can be synthesized.

The crystal structure would provide precise bond lengths, bond angles, and torsional angles, confirming the (E)-configuration of the double bond and the geometry of the isocyanate group. There are reports on the crystal structures of other isocyanate-containing compounds, which have provided valuable insights into their molecular geometries and intermolecular interactions. weizmann.ac.il However, no such data has been published for this compound or any of its derivatives or co-crystals. The synthesis of a crystalline derivative could potentially be confirmed through techniques like NMR spectroscopy and single-crystal X-ray structure analysis. google.com

The absence of crystallographic data means that the precise solid-state structure of this compound has not been experimentally determined.

Theoretical and Computational Chemistry Studies of 2e 2 Isocyanatobut 2 Ene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of a molecule. For (2E)-2-isocyanatobut-2-ene, methods like Density Functional Theory (DFT) would typically be used to optimize the molecular geometry and calculate various electronic descriptors.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. nih.govrsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). nih.govrsc.org The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability. A large gap suggests high stability, whereas a small gap indicates higher reactivity.

For this compound, FMO analysis would pinpoint the regions of the molecule most likely to engage in chemical reactions. The isocyanate group (-N=C=O) would be of particular interest due to the presence of heteroatoms and pi bonds.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. nih.govnih.gov It is a valuable tool for predicting how a molecule will interact with other charged species. nih.gov The map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.gov

In the case of this compound, an EPS map would likely show a region of high negative potential around the oxygen atom of the isocyanate group, making it a likely site for interaction with electrophiles. The area around the hydrogen atoms of the methyl and ethylidene groups would exhibit positive potential.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. mdpi.comnih.gov Mapping the potential energy surface allows for the identification of the most stable conformers and the energy barriers between them. mdpi.com

Identification of Stable Conformers and Rotational Barriers

For this compound, rotations around the C-N single bond and the C-C single bonds would lead to various conformers. Computational methods would be used to calculate the energy of the molecule as these bonds are rotated, allowing for the identification of energy minima (stable conformers) and transition states (rotational barriers).

Influence of Steric and Electronic Effects on Conformation

The relative stability of the different conformers of this compound would be determined by a combination of steric and electronic effects. Steric hindrance between the bulky isocyanate group and the methyl group would play a significant role in determining the preferred conformations. Electronic effects, such as hyperconjugation, could also influence conformational stability.

Computational Spectroscopic Property Prediction and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental spectra. As no experimental or computational spectroscopic data for this compound are available, a direct comparison is not possible.

Prediction of NMR Chemical Shifts and Coupling Constants

There are no published studies detailing the theoretical prediction of 1H or 13C NMR chemical shifts and coupling constants for this compound using computational methods such as Density Functional Theory (DFT) or other ab initio techniques.

Simulation of Vibrational Spectra and Normal Mode Analysis

Information regarding the computational simulation of the infrared (IR) and Raman spectra of this compound is not available. Consequently, a normal mode analysis, which correlates calculated vibrational frequencies with specific molecular motions, has not been reported for this compound.

Mechanistic Computational Studies for Reactions Involving this compound

There is a scarcity of published research on the computational investigation of reaction mechanisms involving this compound.

Transition State Characterization and Activation Energy Determination

No computational studies have been found that characterize the transition states or determine the activation energies for reactions in which this compound participates.

Solvent Effects in Computational Reaction Modeling

The influence of different solvents on the reactivity and properties of this compound has not been explored through computational modeling in the available literature.

Due to the absence of specific computational data for this compound, the generation of data tables and detailed research findings as outlined is not possible at this time.

Reactivity Profiles and Transformational Chemistry of 2e 2 Isocyanatobut 2 Ene in Organic Synthesis

Cycloaddition Reactions Involving the Isocyanate and Alkene Moieties

The conjugated system of (2E)-2-isocyanatobut-2-ene, comprising the alkene and the N=C bond of the isocyanate, allows it to act as a versatile component in cycloaddition reactions. These reactions are powerful tools for ring formation, providing direct access to a variety of heterocyclic scaffolds.

[2+2] and [4+2] Cycloadditions for Heterocycle Formation

Vinyl isocyanates, the class of compounds to which this compound belongs, are known to participate in various modes of cycloaddition. In [4+2] cycloadditions, also known as Diels-Alder reactions, the conjugated diene system (C=C-N=C) can react with a suitable dienophile. For instance, reactions of vinyl isocyanates with highly reactive dienophiles like benzyne (B1209423) have been documented, leading to the formation of fused heterocyclic systems. acs.org

The isocyanate group itself is a potent participant in [2+2] cycloadditions with electron-rich alkenes. This reaction, often proceeding through a concerted mechanism, is a well-established method for the synthesis of β-lactams (2-azetidinones). researchtrends.netresearchgate.net The reaction between an alkene and an isocyanate, particularly an electron-deficient one like trichloroacetyl isocyanate, is a classic example of this transformation. nih.gov It is anticipated that this compound would undergo similar reactions with suitable alkenes, where the C=N bond of the isocyanate acts as the 2π component.

Furthermore, α,β-unsaturated isocyanates can engage in other modes of cycloaddition, such as formal [4+1] cycloadditions with isocyanides, which serve as a synthetic route to various five-membered heterocycles. rsc.org More complex cycloadditions, like the [6+2] cycloaddition of 2-vinylazetidines with electron-deficient isocyanates, have also been reported to form eight-membered cyclic ureas. nih.gov

Table 1: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant Partner | Resulting Heterocycle |

| [4+2] Cycloaddition | Dienophile (e.g., Benzyne) | Fused N-heterocycles |

| [2+2] Cycloaddition | Alkene (Ketenophile) | β-Lactam (2-Azetidinone) |

| [4+1] Cycloaddition | Isocyanide | 5-Membered N-heterocycles |

Stereocontrol and Regioselectivity in Cycloaddition Processes

Cycloaddition reactions are often valued for their high degree of stereocontrol and regioselectivity, and the reactions involving this compound are expected to be no exception. In the [2+2] cycloaddition between alkenes and isocyanates to form β-lactams, the reaction is known to proceed with high regio- and stereoselectivity. nih.gov

The selectivity of these reactions is governed by electronic factors, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For instance, in the reaction of an electron-rich alkene (nucleophile) with an electron-poor isocyanate (electrophile), the interaction between the alkene's HOMO and the isocyanate's LUMO is dominant. nih.gov

The mechanism of these cycloadditions can be either a concerted, pericyclic process or a stepwise pathway involving a zwitterionic or diradical intermediate. researchtrends.netmdpi.com Computational studies on the reaction of glycals with trichloroacetyl isocyanate suggest an asynchronous one-step mechanism that proceeds through a zwitterionic species, with stereoelectronic effects from distant protecting groups influencing the reaction rate. nih.gov The specific pathway for this compound would depend on the electronic nature of the reaction partner and the reaction conditions.

Nucleophilic Addition Reactions to the Isocyanate Group

The isocyanate functional group is characterized by a highly electrophilic central carbon atom, making it extremely susceptible to attack by a wide range of nucleophiles. researchgate.netnih.gov This reactivity is a cornerstone of isocyanate chemistry and provides a reliable method for the formation of several important classes of compounds.

Formation of Ureas, Carbamates, and Thiocarbamates

The reaction of this compound with nucleophiles containing active hydrogen atoms is a direct and efficient process. The general mechanism involves the attack of the nucleophile on the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom. researchgate.netquora.com

Urea (B33335) Formation: Primary or secondary amines react readily with the isocyanate to form substituted ureas.

Carbamate (Urethane) Formation: Alcohols add to the isocyanate group to yield carbamates.

Thiocarbamate Formation: Thiols react in a similar fashion to produce thiocarbamates.

The reactivity of the isocyanate moiety in vinyl isocyanate systems has been demonstrated in studies on their copolymers, which readily react with nucleophiles like n-butylamine and ethanol (B145695) to form the corresponding polyurea and polycarbamate derivatives, respectively. tandfonline.com This confirms that the alkene functionality does not impede the characteristic nucleophilic addition to the isocyanate group.

Table 2: Products of Nucleophilic Addition to this compound

| Nucleophile | Reagent Class | Product Class |

| R-NH₂ | Primary Amine | N-Substituted Urea |

| R₂NH | Secondary Amine | N,N-Disubstituted Urea |

| R-OH | Alcohol | Carbamate (Urethane) |

| R-SH | Thiol | Thiocarbamate |

| H₂O | Water | Carbamic Acid (unstable) → Amine + CO₂ |

Catalyst-Controlled Chemoselectivity in Multi-Functional Systems

In a molecule like this compound with multiple reactive sites, achieving chemoselectivity is crucial for synthetic utility. The inherent reactivity of the functional groups often dictates the outcome. The isocyanate carbon is significantly more electrophilic than the sp² carbons of the alkene, meaning that in uncatalyzed reactions, nucleophiles will almost exclusively attack the isocyanate. researchgate.netnih.gov

However, catalyst control can potentially alter this selectivity. For example, certain transition-metal catalysts could coordinate to the π-system of the alkene, activating it towards nucleophilic attack or other transformations that would not otherwise occur. While specific studies on catalyst-controlled chemoselectivity for this compound are not prevalent, the principles of catalysis in multifunctional systems are well-established. Different catalysts (e.g., Lewis acids, transition metals) can be employed to direct reagents to one functional group over another, enabling synthetic pathways that are not accessible under thermal, uncatalyzed conditions.

Reactions at the Alkene Functionality

Hydrofunctionalization and Halogenation Reactions

The electronic nature of this compound, characterized by the electron-withdrawing isocyanate group, is expected to govern its reactivity in hydrofunctionalization and halogenation reactions. The double bond is polarized, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, while the α-carbon is less reactive towards electrophiles than in an unactivated alkene.

Hydrofunctionalization: The addition of a hydrogen atom and a functional group across the double bond of this compound is anticipated to proceed with high regioselectivity. In analogy to the hydrocyanation of α,β-unsaturated ketones, the addition of nucleophiles is expected to occur at the β-position (Michael addition). For instance, the hydrocyanation of this compound would likely yield 3-cyanobut-2-yl isocyanate. Similarly, other hydrofunctionalization reactions, such as hydroamination or hydroalkoxylation, would be expected to follow a similar regiochemical outcome, driven by the electronic bias of the substrate.

Halogenation: The halogenation of this compound is expected to proceed via an electrophilic addition mechanism. The reaction of α,β-unsaturated carbonyl compounds with halogens in the presence of a suitable catalyst or promoter can lead to α-halo-α,β-unsaturated products. organic-chemistry.org A convenient method for the halogenation of α,β-unsaturated carbonyl compounds involves the use of OXONE® and hydrohalic acids (HBr, HCl) to generate the halogen in situ. organic-chemistry.org This approach, when applied to this compound, could potentially yield α-halo derivatives. The reaction likely proceeds through the formation of a dihalide intermediate followed by elimination to afford the α-halo-α,β-unsaturated isocyanate.

| Reagent | Expected Major Product | Reaction Conditions |

| HCN | 3-cyanobut-2-yl isocyanate | Base or acid catalysis |

| HBr/OXONE® then Et3N | (2E)-2-bromo-2-isocyanatobut-2-ene | CH2Cl2 |

| HCl/OXONE® then Et3N | (2E)-2-chloro-2-isocyanatobut-2-ene | CH2Cl2 |

Olefin Metathesis and Cross-Coupling Reactions

The presence of the vinyl group in this compound suggests its potential participation in powerful carbon-carbon bond-forming reactions such as olefin metathesis and transition-metal-catalyzed cross-coupling.

Olefin Metathesis: Olefin metathesis is a versatile tool for the formation of new carbon-carbon double bonds. organic-chemistry.orgmasterorganicchemistry.com While the isocyanate group could potentially interact with the metal catalyst, successful metathesis reactions have been reported for substrates containing various functional groups, including carbamates. acs.org It is plausible that this compound could undergo cross-metathesis with other olefins in the presence of standard ruthenium-based catalysts like Grubbs' catalysts. For example, a cross-metathesis reaction with a terminal alkene (R-CH=CH₂) could potentially yield a mixture of products, including the desired cross-product (R-CH=C(NCO)CH₃). Ring-closing metathesis (RCM) of a diene containing the 2-isocyanatobut-2-ene moiety could also be envisioned for the synthesis of cyclic structures.

Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. youtube.comorganic-chemistry.org The vinyl moiety of this compound could potentially act as a coupling partner. For instance, in a Suzuki-Miyaura coupling, the corresponding vinyl boronic acid or ester derivative of 2-isocyanatobut-2-ene could react with aryl or vinyl halides to form more complex unsaturated isocyanates. Conversely, a vinyl halide derivative of 2-isocyanatobut-2-ene could participate in couplings with various organometallic reagents. The direct coupling of isocyanates with alkenylaluminum reagents to form α,β-unsaturated amides has been reported, suggesting the feasibility of related transformations. organic-chemistry.org

| Reaction Type | Coupling Partner | Catalyst | Potential Product |

| Cross-Metathesis | R-CH=CH₂ | Grubbs' Catalyst | R-CH=C(NCO)CH₃ |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | Ar-C(CH₃)=C(NCO)CH₃ |

| Kumada | Ar-MgBr | NiCl₂(dppp) | Ar-C(CH₃)=C(NCO)CH₃ |

Cascade and Multicomponent Reactions Employing this compound as a Key Building Block

The dual functionality of this compound makes it an ideal candidate for cascade and multicomponent reactions, enabling the rapid construction of complex molecular scaffolds from simple precursors.

Tandem Reactions Leading to Complex Molecular Architectures

Tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. The reactivity of the isocyanate group can be harnessed to initiate a cascade of transformations. For instance, a nucleophilic attack on the isocyanate carbon could be followed by an intramolecular reaction involving the vinyl group.

One can envision a tandem reaction initiated by the addition of a bifunctional nucleophile to the isocyanate. For example, reaction with an amino alcohol could lead to the formation of a urea or carbamate, which could then undergo an intramolecular cyclization onto the double bond to form a heterocyclic system. Such tandem processes have been explored for the synthesis of glutamic acid analogues from α,β-unsaturated imines. researchgate.net The development of cascade reactions involving nitrogen-substituted isocyanates further underscores the potential of isocyanate chemistry in the synthesis of complex heterocycles. rsc.org

Divergent Synthetic Pathways from a Common Precursor

The ability to generate multiple, structurally distinct products from a single starting material by simply varying the reaction conditions or reagents is a hallmark of divergent synthesis. This compound, with its two reactive sites, is a prime candidate for such strategies.

For example, the reaction of this compound with a nucleophile could be directed towards either the isocyanate group or the β-position of the double bond. The choice of nucleophile, catalyst, and reaction conditions could dictate the outcome. A hard nucleophile might preferentially attack the carbonyl carbon of the isocyanate, while a soft nucleophile would favor Michael addition to the β-carbon.

Furthermore, rhodium-catalyzed divergent synthesis of polysubstituted pyrroles from α,β-unsaturated ketones and isocyanides has been reported, where the selectivity is controlled by reaction temperature and isocyanide concentration. rsc.orgresearchgate.net A similar strategy could potentially be applied to this compound, where its reaction with an isocyanide under different catalytic conditions could lead to a variety of heterocyclic products. The divergent synthesis of various pyrrole (B145914) derivatives from 2,4-pentadienenitriles and isocyanides based on reaction condition selection provides a precedent for such transformations. researchgate.net

| Reaction Conditions | Reagent | Potential Product Class |

| Low Temperature, Low [Isocyanide] | Isocyanide, Rh catalyst | Substituted Pyrroles |

| High Temperature, High [Isocyanide] | Isocyanide, Rh catalyst | Imidoylpyrroles |

| Hard Nucleophile | R-Li | N-Substituted Amide |

| Soft Nucleophile | R₂CuLi | β-Substituted Isocyanate |

Applications of 2e 2 Isocyanatobut 2 Ene in Advanced Materials Science and Polymer Chemistry

Monomer for the Synthesis of Functional Polymers

The bifunctional nature of a molecule like (2E)-2-isocyanatobut-2-ene, containing both an alkene and an isocyanate group, would theoretically allow for its use in creating a variety of polymer architectures.

Radical and Anionic Polymerization of the Alkene Moiety

In theory, the carbon-carbon double bond (alkene moiety) could undergo radical or anionic polymerization. Radical polymerization is a common method for polymerizing vinyl monomers. youtube.com Anionic polymerization is another method suitable for monomers with electron-withdrawing groups. wikipedia.org The specific conditions and outcomes for this compound would depend on the interplay between the alkene and the isocyanate group, which can be highly reactive.

Polyaddition Reactions of the Isocyanate Group for Polyureas and Polyurethanes

The isocyanate group is highly reactive towards nucleophiles such as alcohols and amines, forming urethane (B1682113) and urea (B33335) linkages, respectively. This polyaddition reaction is the fundamental chemistry behind the synthesis of polyurethanes and polyureas. rampf-group.comresearchgate.net A bifunctional monomer could be used to create crosslinked networks or to introduce specific functionalities into these polymers.

Controlled Polymerization Techniques for Tailored Architectures

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights, architectures, and functionalities. nih.gov These techniques could potentially be applied to the alkene group of a vinyl isocyanate to create complex polymer structures.

Design and Synthesis of Stimuli-Responsive Polymeric Materials

Stimuli-responsive polymers are "smart" materials that can change their properties in response to external stimuli like temperature, pH, or light. rsc.orgnih.gov The incorporation of specific functional groups allows for the design of these materials. A monomer with both a polymerizable group and a reactive isocyanate could be a building block for such systems.

Development of Self-Healing Polymers and Shape-Memory Materials

Self-healing polymers have the ability to repair damage autonomously. nih.gov One common approach involves the encapsulation of reactive species, such as isocyanates, which are released upon damage to react and heal the material. illinois.eduresearchgate.netacs.orgmdpi.com Shape-memory polymers can be programmed to hold a temporary shape and recover their original shape upon exposure to a stimulus. nih.govresearchgate.netuos.ac.kr The crosslinking and phase-separated morphologies in polyurethanes are often utilized to create shape-memory effects. nih.govfrontiersin.org

Integration into Smart Coatings and Adhesives

Smart coatings can provide functionalities beyond simple protection, such as self-healing or corrosion resistance. researchgate.net Polyurethane-based adhesives are widely used due to their strong adhesion and flexibility. tue.nlacs.orgnih.govspecialchem.com The incorporation of functional monomers can enhance the properties of these materials, for example, by introducing stimuli-responsive or self-healing capabilities. mdpi.com

Role in the Engineering of Surface Modification and Interface Technologies

The dual functionality of this compound presents significant opportunities for the chemical modification of material surfaces. The isocyanate group can form covalent bonds with a variety of functional groups typically present on substrate surfaces, such as hydroxyl or amine groups, while the vinyl group offers a site for polymerization.

Grafting Polymer Chains onto Substrate Surfaces

Polymer grafting is a powerful technique to tailor the surface properties of a material without altering its bulk characteristics. The "grafting to" and "grafting from" methods are two primary approaches for this purpose.

In a "grafting to" approach, pre-synthesized polymer chains with reactive end groups can be attached to a surface. Conversely, the "grafting from" technique involves initiating polymerization directly from the surface. This compound is theoretically suited for the "grafting from" method. The isocyanate group could first be used to anchor the molecule to a substrate, leaving the vinyl group available to initiate polymerization. This would allow for the growth of dense polymer brushes on the surface, which can significantly alter properties like wettability, biocompatibility, and adhesion. For instance, grafting of castor oil onto poly(vinyl chloride) has been achieved using different isocyanates as bridging agents to create internally plasticized PVC. rsc.org

| Grafting Parameter | Expected Influence of this compound | Potential Outcome |

| Grafting Density | The small size of the molecule could allow for high-density surface functionalization. | Densely packed polymer brushes leading to significant changes in surface energy. |

| Polymer Brush Length | The reactivity of the vinyl group would influence the rate and extent of polymerization. | Controllable polymer chain length by adjusting reaction conditions (e.g., monomer concentration, temperature). |

| Surface Properties | Dependent on the polymer grown from the vinyl group. | Creation of hydrophobic, hydrophilic, or functional surfaces. |

Fabrication of Functional Films and Membranes

The development of functional polymeric films and membranes is crucial for applications in separations, sensors, and coatings. mdpi.com The reactivity of isocyanates is often harnessed to create cross-linked and robust membrane structures. acs.orgresearchgate.net

Polymers or copolymers of this compound could be used to fabricate functional films. The pendant isocyanate groups along the polymer backbone would be highly reactive sites for post-polymerization modification. For example, these groups could be used to cross-link the polymer chains, enhancing the mechanical and thermal stability of the film. researchgate.net Furthermore, various functional molecules could be attached to the film surface by reacting with the isocyanate groups, thereby introducing specific properties such as antioxidant capabilities or selective permeability. mdpi.com Research on other functional polymers has shown that surface grafting can improve antifouling properties of membranes. acs.org

Supramolecular Assembly and Bio-Inspired Materials Utilizing Isocyanate Derivatives

Supramolecular chemistry focuses on the non-covalent interactions between molecules. rsc.org These weaker, reversible bonds are central to the functioning of many biological systems and are increasingly being used to create "smart" materials that can respond to environmental stimuli. Bio-inspired materials, in turn, seek to mimic the structures and functions found in nature. nih.govmdpi.com

Non-Covalent Interactions in Polymer Networks

Polymers derived from this compound would contain urethane or urea linkages if the isocyanate groups react with alcohols or amines, respectively. These linkages are capable of forming strong hydrogen bonds. These non-covalent interactions can act as physical cross-links, significantly influencing the mechanical properties of the material. researchgate.net For example, they can lead to the formation of self-healing materials, where the hydrogen bonds can break and reform upon damage.

The introduction of specific functional groups that can participate in other non-covalent interactions, such as π-π stacking or metal-ligand coordination, could lead to the development of complex, hierarchically structured materials. nih.gov

| Type of Non-Covalent Interaction | Potential Role in Polymers of this compound | Consequence for Material Properties |

| Hydrogen Bonding | Urethane/urea linkages formed from the isocyanate group. | Enhanced mechanical strength, thermal stability, and potential for self-healing. |

| π-π Stacking | If aromatic moieties are incorporated into the polymer structure. | Influence on electronic properties and molecular ordering. |

| Host-Guest Interactions | By attaching macrocyclic hosts or suitable guest molecules. | Stimuli-responsive behavior and controlled release applications. |

Self-Assembling Systems with Tunable Properties

Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, can self-assemble in solution to form various nanostructures like micelles and vesicles. researchgate.netresearchgate.net A block copolymer incorporating a segment derived from this compound could exhibit interesting self-assembly behavior. The pendant isocyanate groups in one block would offer a reactive handle to tune the properties of the resulting nanoparticles. For instance, the core or corona of the micelles could be cross-linked to enhance their stability, or functional molecules could be attached for targeted drug delivery applications. rsc.org

The properties of such self-assembling systems could be made tunable. For example, the introduction of stimuli-responsive groups could allow the nanostructures to disassemble and release an encapsulated cargo in response to changes in pH, temperature, or light. nih.gov The ability to create vinyl copolymers with tunable upper critical solution temperatures has been demonstrated, highlighting the potential for creating environmentally sensitive materials. nih.gov

Future Directions and Emerging Research Opportunities for 2e 2 Isocyanatobut 2 Ene

Integration into Automated Synthesis and Flow Chemistry Platforms

The synthesis of reactive intermediates like (2E)-2-isocyanatobut-2-ene can be significantly enhanced by transitioning from traditional batch processes to modern automated and flow chemistry platforms. Automated synthesisers, which can function analogously to capsule-based systems, offer the ability to generate, isolate, and purify products with minimal user intervention. synplechem.com This approach not only increases productivity and efficiency but also enhances safety by reducing user exposure to reactive chemicals. synplechem.com

Flow chemistry, or continuous-flow processing, offers precise control over reaction parameters such as temperature, pressure, and reaction time. For isocyanate synthesis, this translates to improved yield, higher purity, and enhanced safety, as hazardous intermediates are generated and consumed in small volumes continuously. The integration of automated monitoring systems, such as real-time High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), can provide immediate quantification and identification of reaction components, enabling rapid process analysis and optimization. rsc.org

Table 1: Comparison of Synthesis Platforms for this compound

| Feature | Traditional Batch Synthesis | Automated/Flow Synthesis |

| Process Control | Limited, prone to temperature/concentration gradients | Precise control over temperature, pressure, and residence time |

| Safety | Higher risk due to large volumes of reactive materials | Enhanced safety, small volumes of hazardous materials at any time |

| Scalability | Challenging, often requires re-optimization | Simpler scalability by running the system for longer durations |

| Reproducibility | Can be variable between batches | High reproducibility and consistency rsc.org |

| Efficiency | Often involves laborious workup and purification steps | Automated purification, potential for higher throughput synplechem.com |

| Data Generation | Manual data collection, often at discrete time points | Continuous real-time data collection for kinetics and mechanism studies rsc.org |

Future research will likely focus on developing dedicated flow reactors and automated platforms optimized for the synthesis and subsequent derivatization of this compound, enabling on-demand production and high-throughput screening of its reaction products.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of chemical reactions. beilstein-journals.org For a compound like this compound, these technologies can accelerate the optimization of its synthesis and predict its reactivity in novel transformations.

ML models can be trained on large reaction databases to predict reaction outcomes, suggest optimal conditions, and even propose retrosynthesis pathways for target molecules derived from the isocyanate. engineering.org.cnnih.gov Techniques like Bayesian optimization and deep reinforcement learning can navigate complex, multi-variable reaction spaces to find global optimal conditions with significantly fewer experiments than traditional methods. beilstein-journals.orgstanford.edu These models can outperform state-of-the-art black-box optimization algorithms, drastically reducing the time and resources required for process development. stanford.edu

For instance, an ML model could predict the yield of a reaction involving this compound by considering variables such as catalyst, solvent, temperature, and reactant concentrations. rsc.org Active learning strategies are particularly valuable in low-data situations, which is common when exploring new chemical entities. nih.gov This approach allows the model to intelligently select the most informative experiments to perform next, efficiently building a robust predictive model. nih.govsoton.ac.uk

Table 2: Machine Learning Applications for this compound Chemistry

| ML Application | Description | Potential Impact on this compound |

| Retrosynthesis Prediction | AI models predict potential starting materials from a target product molecule. engineering.org.cn | Identifies novel synthetic routes to complex molecules using this compound as a key building block. |

| Reaction Optimization | Algorithms predict optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield or selectivity. beilstein-journals.orgnih.gov | Rapidly optimizes the synthesis of this compound and its derivatives, improving efficiency and reducing waste. |

| Kinetic Modeling | ML models predict the kinetic profile of a reaction based on molecular descriptors and experimental data. soton.ac.uk | Provides deeper mechanistic understanding of reactions involving the isocyanate group, aiding in catalyst design and process control. |

| Property Prediction | Models predict the physical, chemical, or biological properties of molecules derived from this compound. | Accelerates the discovery of new materials or compounds with desired functionalities. |

The integration of ML with automated robotic platforms can create "self-driving" laboratories capable of discovering and optimizing reactions for this compound with minimal human intervention. nih.gov

Development of Novel Catalytic Systems for Sustainable Transformations

The industrial synthesis of isocyanates has traditionally relied on the use of highly toxic phosgene (B1210022). biorizon.eu A major future direction is the development of sustainable, phosgene-free catalytic routes for the synthesis and transformation of isocyanates like this compound. patsnap.com

Research is focused on several green chemistry pathways:

Reductive Carbonylation: Catalytic conversion of nitro compounds using carbon monoxide offers a direct, phosgene-free route to isocyanates. universiteitleiden.nl Developing highly active and selective catalysts for the reductive carbonylation of the corresponding nitro-precursor to this compound is a key research target.

Bio-based Feedstocks: The PROMIS project highlights a push towards producing isocyanates from renewable biomass sources, such as lignin (B12514952) and carbohydrates, to replace petroleum-based starting materials. biorizon.eu This involves designing new bio-based isocyanates that can act as drop-in replacements or superior alternatives to existing compounds. biorizon.eu

Heterogeneous Catalysis: The use of solid catalysts, such as supported metals or zeolites, offers significant advantages, including easy separation from the reaction mixture, potential for use in continuous flow processes, and improved catalyst stability and reusability. patsnap.comrsc.org For example, a Pd/γ-Al2O3 catalyst has shown high activity and stability in related transformations. rsc.org

Organocatalysis: Metal-free organic catalysts, such as specific amines or phosphines, are being explored for isocyanate formation under milder reaction conditions, which can improve selectivity, particularly for sensitive substrates. patsnap.com

"On-Water" Synthesis: The use of water as a solvent for isocyanate reactions presents a sustainable and chemoselective process, avoiding toxic volatile organic solvents and simplifying product isolation through filtration. acs.org

Table 3: Comparison of Catalytic Routes for Isocyanate Synthesis

| Catalytic System | Description | Advantages for Sustainability |

| Traditional (Phosgene-based) | Reaction of an amine with excess phosgene. | Established industrial process. |

| Reductive Carbonylation | Catalytic reaction of a nitro compound with carbon monoxide. universiteitleiden.nl | Eliminates the use of highly toxic phosgene. patsnap.com |

| Bio-based Routes | Synthesis from renewable feedstocks like carbohydrates or lignin. biorizon.eu | Reduces dependence on fossil fuels, improves carbon footprint. biorizon.eu |

| Heterogeneous Catalysis | Use of solid, recoverable catalysts (e.g., supported Pd, zeolites). rsc.org | Facilitates catalyst recycling, reduces waste, suitable for flow chemistry. patsnap.com |

Future efforts will focus on designing catalysts that are not only efficient and selective for this compound synthesis but are also derived from earth-abundant elements and operate under energy-efficient conditions.

Exploration of this compound in Nanomaterials Synthesis

The highly reactive isocyanate (-NCO) group makes this compound an interesting candidate for the synthesis and functionalization of nanomaterials. Its ability to react readily with hydroxyl, amine, and other nucleophilic groups allows it to act as a powerful surface modifier or a covalent linker in the creation of advanced nanocomposites.

Potential applications in nanomaterials science include:

Surface Functionalization of Nanoparticles: this compound can be used to modify the surface of inorganic nanoparticles (e.g., silica, titania, metal oxides). This functionalization can improve the dispersion of nanoparticles in polymer matrices, impart specific chemical reactivity to the nanoparticle surface, or attach other functional molecules.

Polymer Nanocomposites: The compound can serve as a coupling agent at the interface between a polymer matrix and nanofillers. The isocyanate group can react with the polymer, while the butene backbone can interact with the filler, leading to enhanced mechanical, thermal, and barrier properties of the resulting nanocomposite.

Nanogel and Nanocapsule Formation: The reactivity of the isocyanate group can be harnessed in interfacial polymerization or cross-linking reactions to form nanostructured materials like nanogels or hollow nanocapsules for applications in drug delivery or encapsulation of active compounds.

The synthesis of these nanomaterials can be achieved through various methods, such as sol-gel processes or ultrasound-assisted synthesis, where the isocyanate can be introduced as a precursor or modifying agent. nih.gov

Table 4: Potential Roles of this compound in Nanomaterials

| Application Area | Role of this compound | Resulting Nanomaterial/Property |

| Polymer Nanocomposites | Interfacial coupling agent | Enhanced filler-matrix adhesion, improved mechanical strength |

| Functionalized Fillers | Surface modifier for nanoparticles (e.g., SiO₂, TiO₂) | Improved dispersion in organic media, tailored surface chemistry |

| Drug Delivery | Cross-linker or shell-forming monomer | Covalently-linked nanocarriers, functionalized nanocapsules |

| Sensors | Component in a functional polymer coating on a nanosensor | Creation of selective binding sites for target analytes |

Research in this area would involve exploring the reaction conditions for grafting this compound onto various nanomaterial surfaces and characterizing the properties of the resulting hybrid materials.

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is crucial for the rational design and optimization of processes involving this compound. Advanced in-situ spectroscopic techniques allow researchers to "watch" reactions as they happen, providing a wealth of data that is inaccessible through traditional offline analysis. mt.com

The isocyanate group has a strong and distinct absorption band in the infrared spectrum around 2270 cm⁻¹, making it ideal for monitoring by IR-based techniques. researchgate.net

FT-IR/ATR Spectroscopy: Fiber-optic Attenuated Total Reflectance (ATR) probes can be inserted directly into a reaction vessel to monitor the disappearance of the isocyanate peak and the appearance of product peaks (e.g., urethane) in real time. mt.comresearchgate.net This allows for the precise determination of reaction initiation, progression, endpoint, and the calculation of kinetic parameters. researchgate.net

Near-Infrared (NIR) Spectroscopy: NIR is another powerful in-situ tool for monitoring the curing of polymers involving isocyanates, capable of determining the concentration profiles of reagents and products in complex mixtures. fraunhofer.de

Sum Frequency Generation (SFG) Spectroscopy: For studying reactions at interfaces, SFG offers the unique ability to selectively probe molecular structures at buried solid-solid or solid-liquid interfaces. acs.org This could be used to study the interfacial reaction of this compound in primers or coatings. acs.org

Raman Spectroscopy: Complementary to IR, Raman spectroscopy can also monitor the isocyanate vibrational mode and is particularly useful for aqueous systems or reactions in glass vessels.

In-Situ X-Ray Diffraction: For reactions involving solid phases, such as mechanochemical synthesis or crystallization processes, in-situ X-ray diffraction can monitor the formation of intermediates and changes in crystalline structure in real time. nih.gov

Table 5: In-Situ Spectroscopic Techniques for Monitoring this compound Reactions

| Technique | Information Provided | Key Advantage |

| FT-IR/ATR | Concentration of isocyanate (-NCO) and product functional groups. researchgate.net | High sensitivity to the isocyanate group; widely applicable. mt.com |

| NIR | Concentration profiles of multiple components in complex mixtures. fraunhofer.de | Deeper sample penetration; useful for bulk polymerizations. |

| SFG | Molecular structure and orientation at buried interfaces. acs.org | High surface/interface specificity. |

| Raman | Vibrational modes, complementary to IR. | Excellent for aqueous systems; non-invasive. |

| X-Ray Diffraction | Crystalline phase identification, formation of intermediates. nih.gov | Monitors changes in solid-state structure. |

By applying these advanced analytical tools, researchers can gain unprecedented insight into the reactivity of this compound, enabling the development of more efficient, selective, and robust chemical processes.

Q & A

Q. How can systematic reviews integrate heterogeneous data on this compound’s applications in polymer science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.